molecular formula C13H10O5 B268486 3-(Methoxycarbonyl)phenyl 2-furoate

3-(Methoxycarbonyl)phenyl 2-furoate

Cat. No.: B268486
M. Wt: 246.21 g/mol
InChI Key: ACODLONONVWMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxycarbonyl)phenyl 2-furoate is an ester derivative featuring a phenyl ring substituted with a methoxycarbonyl group (-COOCH₃) at the 3-position, esterified with 2-furoic acid.

Properties

Molecular Formula

C13H10O5

Molecular Weight

246.21 g/mol

IUPAC Name

(3-methoxycarbonylphenyl) furan-2-carboxylate

InChI

InChI=1S/C13H10O5/c1-16-12(14)9-4-2-5-10(8-9)18-13(15)11-6-3-7-17-11/h2-8H,1H3

InChI Key

ACODLONONVWMGI-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CO2

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes
3-(Methoxycarbonyl)phenyl 2-furoate* C₁₄H₁₂O₅ ~260.24 Phenyl-3-methoxycarbonyl, 2-furoate Inferred stability for agrochemical use
3-(Ethoxycarbonyl)phenyl 2-furoate C₁₄H₁₂O₅ 260.24 Phenyl-3-ethoxycarbonyl, 2-furoate Higher lipophilicity vs. methoxy analog
Methyl 2-furoate C₆H₆O₃ 126.11 Methyl ester of 2-furoic acid Flavoring agent; higher volatility
Methyl 3-methyl-2-furoate C₇H₈O₃ 140.14 3-methyl-furan, methyl ester Research applications (unspecified)
4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 2-furoate C₁₈H₁₁BrO₄S 427.25 Bromo, thienyl-acryloyl substituents Complex structure; potential specialty uses

Physicochemical Properties

  • Polarity and Solubility : The methoxycarbonyl group in 3-(Methoxycarbonyl)phenyl 2-furoate increases polarity compared to its ethoxy analog, suggesting improved solubility in polar solvents (e.g., acetone, DMSO) . Methyl 2-furoate, lacking a phenyl group, exhibits higher volatility and lower boiling point (126.11 g/mol vs. ~260 g/mol for the target compound).
  • Stability : Phenyl esters like 3-(Methoxycarbonyl)phenyl 2-furoate are likely more hydrolytically stable than methyl esters (e.g., Methyl 2-furoate), which hydrolyze readily under acidic/basic conditions.

Reactivity and Functional Group Impact

  • Ester Groups : The methoxycarbonyl substituent may participate in nucleophilic acyl substitution, similar to sulfonylurea pesticides (e.g., metsulfuron methyl ester). However, the absence of a triazine ring in the target compound limits direct pesticidal activity compared to derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.